molecular formula C18H19ClN2O3 B250378 N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Cat. No.: B250378
M. Wt: 346.8 g/mol
InChI Key: ALAXZPRHGHORDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound was first synthesized in 2010 and has since undergone extensive research to determine its efficacy and safety in pre-clinical and clinical trials.

Mechanism of Action

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea binds to the active site of BTK and inhibits its activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma and other types of cancer cells. By inhibiting BTK, this compound effectively shuts down this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In pre-clinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B-cell lymphoma and other types of cancer.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has several advantages as a research tool for studying cancer biology and developing new cancer treatments. Its selective and potent inhibition of BTK makes it a valuable tool for dissecting the BCR signaling pathway and its role in cancer cell survival and proliferation. This compound can also be used in combination with other cancer treatments to enhance their efficacy and overcome resistance to therapy.
However, there are also limitations to using this compound in lab experiments. Its specificity for BTK means that it may not be effective against all types of cancer cells or tumors. Additionally, the optimal dosage and treatment schedule for this compound may vary depending on the type of cancer and the patient population.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea and its use as a cancer treatment. These include:
1. Developing this compound as a first-line therapy for B-cell lymphoma and other types of cancer.
2. Investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance to therapy.
3. Identifying biomarkers that can predict response to this compound and other BTK inhibitors, and using these biomarkers to guide patient selection and treatment decisions.
4. Developing new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating the role of BTK and the BCR signaling pathway in other diseases, such as autoimmune disorders and infectious diseases, and developing new therapies based on these findings.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in pre-clinical and clinical trials for the treatment of B-cell lymphoma and other types of cancer. Its selective and potent inhibition of BTK makes it a valuable tool for studying cancer biology and developing new cancer treatments. Future research on this compound and other BTK inhibitors has the potential to improve cancer treatment outcomes and advance our understanding of the molecular mechanisms that drive cancer cell survival and proliferation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and solid tumors. This compound works by targeting Bruton's tyrosine kinase (BTK), which is a key player in the signaling pathways that promote cancer cell survival and proliferation.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-6-8-14(9-7-13)20-18(22)21-15-3-1-4-16(11-15)24-12-17-5-2-10-23-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,20,21,22)

InChI Key

ALAXZPRHGHORDZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.